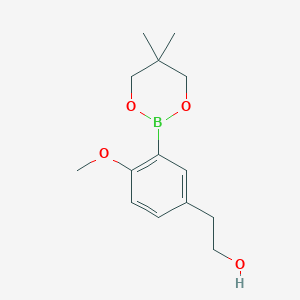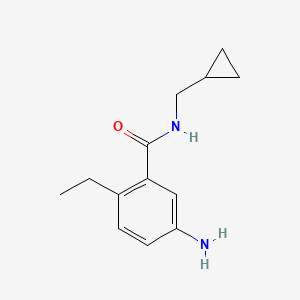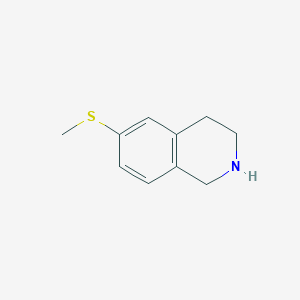
6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are partially hydrogenated derivatives of isoquinoline. These compounds are significant in organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of a methylsulfanyl group at the 6th position of the tetrahydroisoquinoline ring adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, when refluxed without a solvent, yields 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile . Another method involves the Pictet-Spengler condensation, where phenylethylamine and aldehydes react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbon-carbon cross-coupling protocols, such as the Liebeskind-Srogl reaction, is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A neurotoxic compound found in the brain and associated with Parkinson’s disease.
Higenamine: Exhibits cardioprotective and bronchodilator effects.
Uniqueness: 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline stands out due to the presence of the methylsulfanyl group, which imparts unique chemical reactivity and biological activity. This functional group enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
6-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NS/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
WJQBGWFWCGJQHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


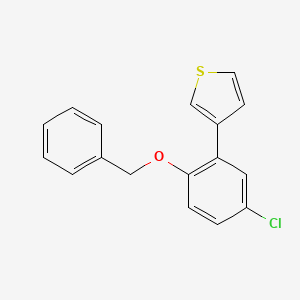
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
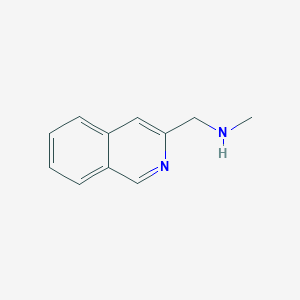
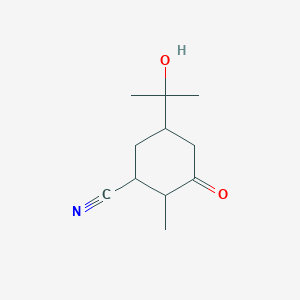
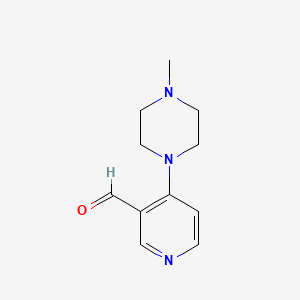
![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
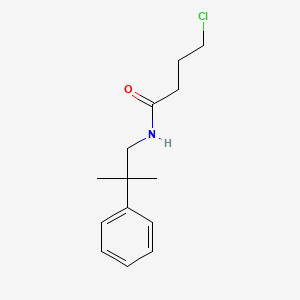
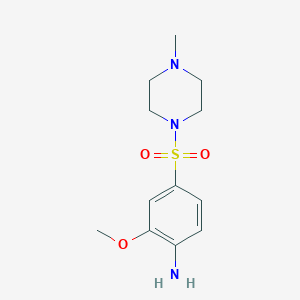
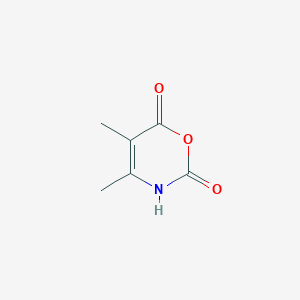
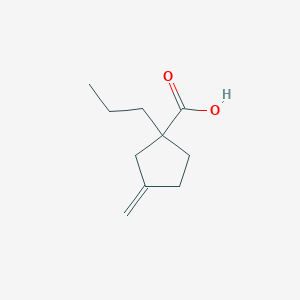
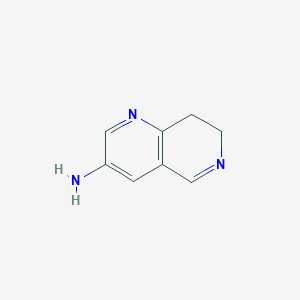
![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
